5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous due to its mild reaction conditions and the ability to produce the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazoles: These compounds share a similar core structure and have been studied for their biological activities.
1,2,4-triazolethiones: These compounds are known for their antiviral and anti-infective properties.
Uniqueness
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19Cl2N7O |
---|---|
Molecular Weight |
504.4g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H19Cl2N7O/c26-20-7-6-17(22(27)11-20)14-33-15-19(23(31-33)16-4-2-1-3-5-16)10-18(12-28)24-21(13-29)25(30)34(32-24)8-9-35/h1-7,10-11,15,35H,8-9,14,30H2/b18-10+ |
InChI Key |
FXJSRGSSTKYRDR-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO)CC4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)CCO)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NN(C(=C3C#N)N)CCO)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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